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Cat. No.: B15605196 Get Quote

Introduction

RU.521 is a potent and selective small molecule inhibitor of cyclic GMP-AMP synthase (cGAS).

[1][2] The cGAS-STIMULATOR OF INTERFERON GENES (STING) pathway is a fundamental

component of the innate immune system, responsible for detecting cytosolic double-stranded

DNA (dsDNA), which is a key signature of many viral infections.[3][4][5] Upon binding to dsDNA

from incoming viruses, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).

[3][6] cGAMP then binds to and activates STING, an adaptor protein on the endoplasmic

reticulum, triggering a signaling cascade that culminates in the production of type I interferons

(IFNs) and other inflammatory cytokines.[6][7] These molecules establish an antiviral state in

infected and neighboring cells.

RU.521 provides researchers with a powerful tool to probe the specific role of the cGAS-STING

pathway during viral pathogenesis. By inhibiting cGAS, RU.521 allows for the investigation of

viral replication, host immune responses, and viral countermeasures in the absence of this

specific DNA sensing pathway. It has demonstrated efficacy against both human and mouse

cGAS, making it a valuable compound for a range of in vitro and in vivo studies.[6][8][9]

Mechanism of Action

RU.521 functions as a competitive inhibitor that binds directly to the catalytic pocket of cGAS.

[2][3] This binding action sterically hinders the access of the substrates, ATP and GTP, to the

active site.[2] Consequently, RU.521 effectively prevents cGAS from synthesizing cGAMP in

response to cytosolic dsDNA.[6][9][10] This inhibition is specific to the cGAS-STING axis;
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RU.521 does not significantly affect downstream signaling components when the pathway is

activated by direct application of cGAMP or recombinant IFN.[2][6] Furthermore, it shows little

to no off-target effects on other innate immune pathways, such as those mediated by Toll-like

receptors (TLRs) or RIG-I-like receptors (RLRs).[6][7]
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Caption: cGAS-STING pathway and the inhibitory action of RU.521.
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Quantitative Data
RU.521 exhibits similar potency against both human and mouse cGAS in cell-based assays.

Target Cell Line Assay Type

IC₅₀ (Half-

Maximal

Inhibitory

Concentration)

Reference

Human cGAS (h-

cGAS)

THP-1 (Human

Monocytic)

HT-DNA

stimulated IFN-β

induction

~0.8 µM [6][11]

Mouse cGAS (m-

cGAS)

RAW 264.7

(Murine

Macrophage)

HT-DNA

stimulated IFN-β

induction

~0.7 µM [6]

Mouse cGAS (m-

cGAS)

Macrophages

from AGS mouse

model

IFN-β expression 700 nM (0.7 µM) [12][13]

Experimental Protocols
Protocol 1: Evaluating the Role of cGAS in Viral Replication

This protocol determines the effect of cGAS inhibition on the replication of a DNA virus.

Materials:

Host cells permissive to the virus of interest (e.g., THP-1, primary macrophages)

Virus stock with a known titer

RU.521 (InvivoGen, cat. no. inh-ru521)

DMSO (vehicle control)

Complete cell culture medium
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96-well or 24-well tissue culture plates

Reagents for viral titer quantification (e.g., crystal violet for plaque assay)

Procedure:

Cell Seeding: Seed host cells in a multi-well plate to achieve 80-90% confluency on the day

of infection.

Pre-treatment: Approximately 2-4 hours before infection, treat the cells with RU.521 at

various concentrations (e.g., 0.1 µM to 10 µM). Include a DMSO-only vehicle control group.

Infection: Infect the cells with the virus at a specified Multiplicity of Infection (MOI), for

example, MOI = 0.1.

Incubation: Incubate the infected cells for a period relevant to the virus's replication cycle

(e.g., 24, 48, or 72 hours).

Sample Collection: At the desired time point, collect the cell culture supernatant and/or cell

lysates.

Quantification of Viral Titer: Determine the viral titer in the collected samples using a

standard method like a Plaque Assay (see Protocol 3) or qPCR for viral genomes.

Data Analysis: Compare the viral titers from RU.521-treated groups to the vehicle control. A

significant increase in viral titer suggests that the cGAS pathway plays a role in controlling

the infection.

Protocol 2: Analysis of Type I Interferon Response

This protocol measures the impact of RU.521 on the production of IFN-β following viral

infection or dsDNA stimulation.

Materials:

Samples from Protocol 1 (cell culture supernatant and cell lysates)

RNA extraction kit
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cDNA synthesis kit

Primers for IFNB1 (human) or Ifnb1 (mouse) and a housekeeping gene (e.g., GAPDH,

ACTB)

SYBR Green or TaqMan master mix for RT-qPCR

Human or Mouse IFN-β ELISA kit

Procedure (RT-qPCR):

RNA Extraction: Isolate total RNA from cell lysates collected at an early time point post-

infection (e.g., 6-12 hours).

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

Real-Time qPCR: Perform qPCR using primers for the IFN-β gene and a housekeeping gene

for normalization.

Data Analysis: Calculate the relative expression of IFN-β mRNA using the ΔΔCt method.

Compare the expression levels in RU.521-treated cells to the vehicle control. A significant

reduction indicates successful inhibition of the cGAS-dependent IFN response.

Procedure (ELISA):

Sample Preparation: Use the cell culture supernatant collected at a later time point (e.g., 24

hours).

ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the

concentration of secreted IFN-β protein.

Data Analysis: Compare the IFN-β concentrations between RU.521-treated and vehicle

control groups.

Protocol 3: Viral Titer Quantification (Plaque Assay)

This is a standard functional assay to quantify infectious virus particles.
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Materials:

Permissive cells for plaque formation

Supernatant samples from Protocol 1

Serum-free medium for dilutions

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

Fixative (e.g., 4% paraformaldehyde)

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

Cell Seeding: Seed permissive cells in 6-well or 12-well plates to form a confluent

monolayer.

Serial Dilutions: Prepare 10-fold serial dilutions of the virus-containing supernatants in

serum-free medium.

Inoculation: Remove the medium from the cell monolayers and inoculate with the viral

dilutions. Incubate for 1 hour to allow viral adsorption.

Overlay: Remove the inoculum and add the overlay medium. This semi-solid medium

restricts viral spread to adjacent cells, leading to localized zones of cell death (plaques).

Incubation: Incubate the plates for several days until plaques are visible.

Fixation and Staining: Fix the cells and stain with crystal violet. Living cells will stain purple,

while plaques will appear as clear zones.

Plaque Counting: Count the number of plaques at a dilution that yields a countable number

(e.g., 20-100 plaques). Calculate the viral titer as Plaque Forming Units per mL (PFU/mL).
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Caption: General workflow for studying RU.521's effect on viral infection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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